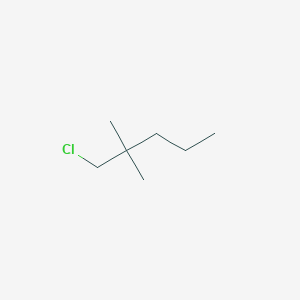
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and a methylamino group attached to the ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one can be synthesized through a multi-step process involving the bromination of furan, followed by the introduction of the ethanone and methylamino groups. The typical synthetic route involves:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromofuran.
Formation of Ethanone Derivative: 3-Bromofuran is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group, forming 3-bromo-2-furyl ethanone.
Introduction of Methylamino Group: Finally, the 3-bromo-2-furyl ethanone is reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Chlorofuran-2-yl)-2-(methylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromothiophene-2-yl)-2-(methylamino)ethan-1-one: Similar structure but with a thiophene ring instead of furan.
1-(3-Bromofuran-2-yl)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of methylamino.
Uniqueness: this compound is unique due to the specific combination of the bromine atom, furan ring, and methylamino group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8BrNO2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
1-(3-bromofuran-2-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-9-4-6(10)7-5(8)2-3-11-7/h2-3,9H,4H2,1H3 |
Clave InChI |
OWCKXMOWYLFMHA-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=C(C=CO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
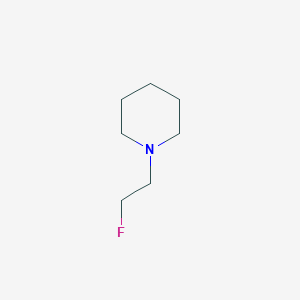
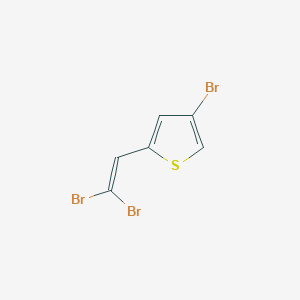
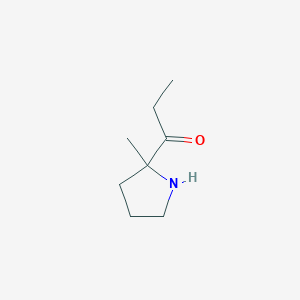
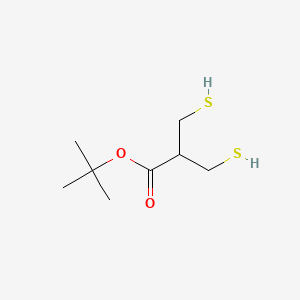
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
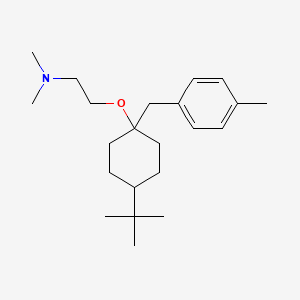


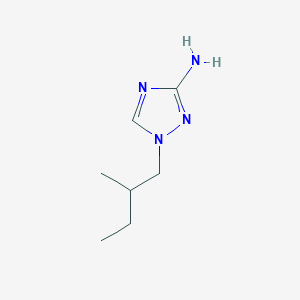
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
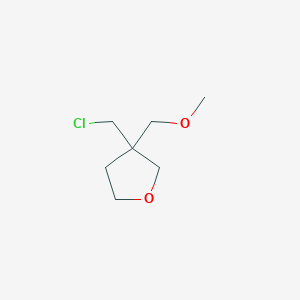
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
